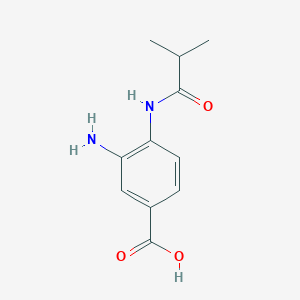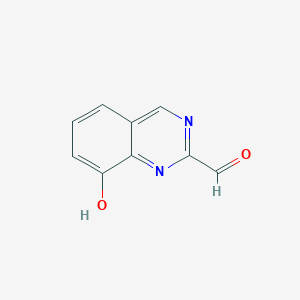![molecular formula C12H16OS B8296376 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone](/img/structure/B8296376.png)
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl and methyl-allyl groups, as well as an ethanone group.
Métodos De Preparación
The synthesis of 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an alkylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles such as bromine or chlorine, leading to halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated thiophenes.
Aplicaciones Científicas De Investigación
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.
Mecanismo De Acción
The mechanism by which 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar in structure but lacks the dimethyl and methyl-allyl groups, resulting in different chemical and biological properties.
3-Methylthiophene: Contains a methyl group on the thiophene ring but does not have the ethanone group, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
1-[3,5-dimethyl-4-(2-methylprop-2-enyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H16OS/c1-7(2)6-11-8(3)12(9(4)13)14-10(11)5/h1,6H2,2-5H3 |
Clave InChI |
VKTRSFCMGFTKHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1CC(=C)C)C)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole](/img/structure/B8296297.png)

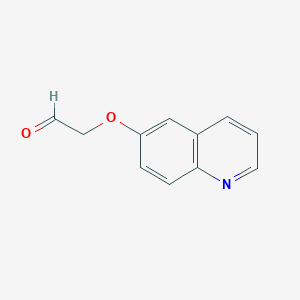
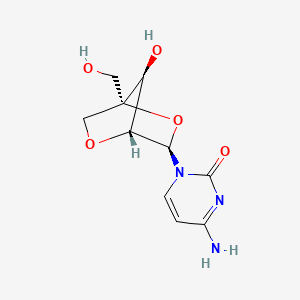

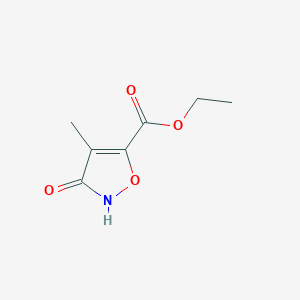
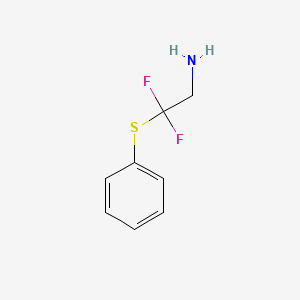
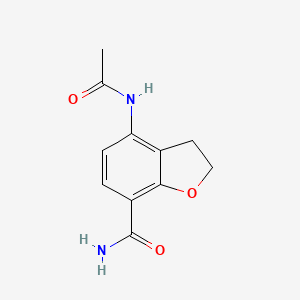
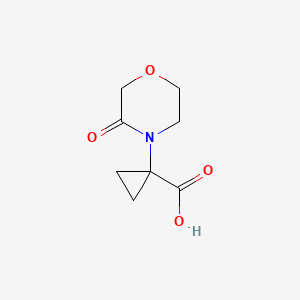
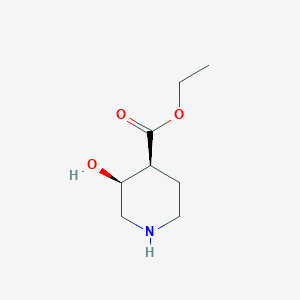
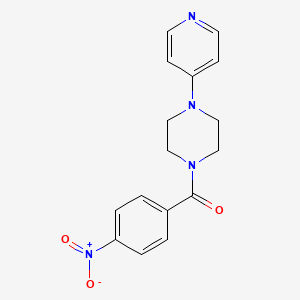
![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
